Moderate Affinity for BRD4 Bromodomain 1 (BD1) Relative to Potent Reference Inhibitors
4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exhibits an IC50 of 3.98 µM for inhibition of the first bromodomain (BD1) of BRD4 in a TR-FRET displacement assay [1]. This represents a distinct activity profile compared to the nanomolar-potent thieno[2,3-d]pyrimidine-based dual BRD4/HDAC inhibitor CAY17c, which displays an IC50 of 0.71 µM for BRD4 [2]. The compound's micromolar affinity, while less potent, may confer a distinct selectivity window and reduced target saturation in cellular contexts, a property valued in chemical probe development for target validation studies where complete inhibition is undesirable.
| Evidence Dimension | BRD4 BD1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 3.98 µM |
| Comparator Or Baseline | CAY17c (thieno[2,3-d]pyrimidine-based BRD4/HDAC inhibitor): IC50 = 0.71 µM |
| Quantified Difference | 5.6-fold lower potency |
| Conditions | TR-FRET displacement assay with 6His-Thr-BRD4 (1-477) BD1 |
Why This Matters
Provides a distinct, moderate-affinity starting point for SAR exploration of BRD4 inhibition, contrasting with high-potency leads.
- [1] BindingDB. BDBM50098305 CHEMBL3590405: IC50 = 3.98E+3 nM for BRD4 BD1. View Source
- [2] Anjiechem. CAY17c: BRD4 IC50 = 0.71 µM. View Source
